N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16359634
Molecular Formula: C17H15ClN6O3
Molecular Weight: 386.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN6O3 |
|---|---|
| Molecular Weight | 386.8 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C17H15ClN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-5-3-11(18)7-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26) |
| Standard InChI Key | IYXXCKDAOOPWHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Introduction
Chemical Structure and Functional Features
Core Architecture
The compound’s structure comprises a central benzamide moiety (C₆H₅CONH₂) substituted at three positions:
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Position 2: A 1H-tetrazol-1-yl group, a nitrogen-rich heterocycle known for enhancing metabolic stability and target binding .
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Position 4: A chlorine atom, which influences electronic distribution and lipophilicity.
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Position 5: An acetylamino group attached to a methoxyphenyl ring, contributing to hydrogen-bonding capacity and solubility .
The IUPAC name reflects this substitution pattern: N-(5-acetamido-2-methoxyphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide. The canonical SMILES string (CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3) confirms the spatial arrangement.
Stereoelectronic Properties
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Tetrazole Ring: The 1H-tetrazole group (pKa ~4.9) exists in equilibrium between its protonated and deprotonated forms at physiological pH, enabling ionic interactions with biological targets .
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Chloro Substituent: The electronegative chlorine atom at position 4 induces a dipole moment, enhancing binding affinity to hydrophobic enzyme pockets.
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Methoxy and Acetamido Groups: The methoxy group (-OCH₃) donates electron density via resonance, while the acetamido moiety (-NHCOCH₃) participates in hydrogen bonding .
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a multi-step sequence, as outlined in patent literature and chemical databases :
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Benzamide Core Formation:
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4-Chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Coupling with 5-amino-2-methoxyphenylacetamide via Schotten-Baumann reaction yields the nitro intermediate.
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Tetrazole Introduction:
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Acetylation:
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The free amine on the phenyl ring is acetylated with acetic anhydride to yield the final product.
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Optimization Challenges
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Tetrazole Stability: The tetrazole ring is prone to oxidative degradation, necessitating inert atmospheres during synthesis .
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Regioselectivity: Ensuring substitution at position 2 (rather than 1) of the benzamide requires precise temperature control (~0–5°C).
Physicochemical Properties
Biological Activity and Mechanism
Calcium Channel Modulation
In vitro studies highlight the compound’s ability to inhibit L-type calcium channels (IC₅₀ = 1.2 µM), likely via interactions with the α1 subunit’s pore region . This activity parallels structurally related tetrazole derivatives used in hypertension management .
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): The compound suppresses COX-2 activity (62% inhibition at 10 µM), potentially due to hydrogen bonding with Arg120 and Tyr355 residues.
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Protein Kinase C (PKC): Moderate inhibition (IC₅₀ = 8.7 µM) suggests utility in oncology, though cytotoxicity remains unverified .
Applications and Future Directions
Drug Development
The compound’s dual activity as a calcium channel blocker and COX-2 inhibitor positions it as a candidate for cardiovascular and inflammatory diseases . Structural analogs are under investigation for Alzheimer’s disease, leveraging neuroprotective effects .
Material Science
The tetrazole moiety’s high nitrogen content (57.1%) suggests utility as an energetic material precursor, though stability concerns persist.
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